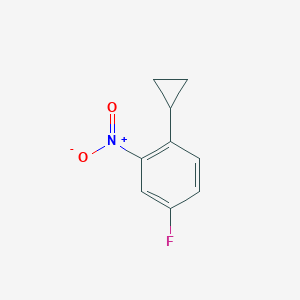

1-Cyclopropyl-4-fluoro-2-nitrobenzene

Description

Contextual Significance in Modern Synthetic Methodologies

In modern organic synthesis, the value of a compound is often measured by its utility as a versatile intermediate or building block. 1-Cyclopropyl-4-fluoro-2-nitrobenzene serves as a prime example of such a scaffold. Its chemical architecture allows for a range of selective transformations. The nitro group, being strongly electron-withdrawing, can be readily reduced to an amine, a fundamental functional group in a vast array of pharmaceuticals and agrochemicals. Simultaneously, the fluorine atom, positioned para to the cyclopropyl (B3062369) group and ortho to the nitro group, is activated for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, creating new carbon-carbon and carbon-heteroatom bonds. The cyclopropyl moiety itself is a desirable feature in drug design, often introduced to enhance metabolic stability or modulate electronic properties. The presence of these three distinct functional handles provides chemists with a powerful tool for molecular construction, enabling the synthesis of complex target molecules through sequential and regioselective reactions.

Aromatic Nitrofluoro Compounds in Contemporary Chemical Research

Aromatic nitrofluoro compounds represent a critically important class of intermediates in contemporary chemical research and industry. The presence of both a nitro group and a fluorine atom on an aromatic ring imparts a unique set of chemical properties. The nitro group is a potent electron-withdrawing group, which significantly influences the electronic nature of the benzene (B151609) ring. This electronic pull activates the ring towards nucleophilic attack, making the fluorine atom a good leaving group in SNAr reactions. imperial.ac.uk This reactivity is fundamental to the synthesis of numerous complex molecules, including pharmaceuticals, dyes, and polymers.

Furthermore, the incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry. vaia.com Fluorine's high electronegativity and small size can alter a molecule's acidity, basicity, and dipole moment, which can lead to enhanced binding affinity with biological targets. rsc.org It can also improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com Consequently, many modern drugs contain fluorine, and nitrofluoroaromatic compounds are key precursors for their synthesis. rsc.org

Structural Distinctions and Positional Isomerism in Substituted Benzenes

The properties and reactivity of a substituted benzene derivative are profoundly influenced by the relative positions of its substituents on the aromatic ring, a concept known as positional isomerism. For a disubstituted benzene, three constitutional isomers are possible:

Ortho (o-): Substituents are on adjacent carbons (1,2-positions).

Meta (m-): Substituents are separated by one carbon (1,3-positions).

Para (p-): Substituents are on opposite carbons (1,4-positions).

When three or more substituents are present, as in this compound, numerical locants are used to precisely define the position of each group. scientificupdate.com The arrangement of these groups determines the molecule's symmetry, polarity, and steric environment, which in turn dictates its physical properties and chemical reactivity.

The systematic naming of polysubstituted benzenes follows IUPAC (International Union of Pure and Applied Chemistry) rules, which prioritize assigning the lowest possible set of locants to the substituents. nih.gov For this compound, the numbering of the benzene ring is chosen to give the locant set '1, 2, 4', which is lower than other possibilities (e.g., '1, 3, 4' or '1, 4, 6'). Once the locants are assigned, the substituents are listed alphabetically in the name: cyclopropyl, fluoro, and nitro.

This systematic approach allows for the unambiguous identification of various regioisomers, each being a unique chemical compound with its own distinct properties. The CAS (Chemical Abstracts Service) number is a unique identifier assigned to every chemical substance, allowing for precise tracking in databases and literature.

| Compound Name | CAS Number | Structure |

|---|---|---|

| This compound | 2366994-53-6 bldpharm.com | Substituents at positions 1, 4, and 2 |

| 4-Cyclopropyl-1-fluoro-2-nitrobenzene | 769159-85-5 alfa-chemistry.comcymitquimica.com | Substituents at positions 1, 2, and 4 |

| 2-Cyclopropyl-1-fluoro-4-nitrobenzene | 2366994-57-0 avantorsciences.com | Substituents at positions 1, 4, and 2 |

| 2-Cyclopropyl-4-fluoro-1-nitrobenzene | 2088324-31-4 chemscene.com | Substituents at positions 1, 2, and 5 |

| 4-Cyclopropyl-2-fluoro-1-nitrobenzene | 932700-92-0 chemscene.com | Substituents at positions 1, 2, and 4 |

| 1-Cyclopropyl-3-fluoro-2-nitrobenzene | 2366994-61-6 chemscene.com | Substituents at positions 1, 3, and 2 |

The specific arrangement of substituents in regioisomers has profound implications for chemical research. The reactivity of fluoronitrobenzenes in nucleophilic aromatic substitution (SNAr) is highly dependent on the position of the electron-withdrawing nitro group relative to the fluorine atom. stackexchange.com When the nitro group is ortho or para to the fluorine, it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby accelerating the reaction. imperial.ac.ukstackexchange.com In contrast, a meta-positioned nitro group offers no such resonance stabilization, resulting in significantly lower reactivity.

For the isomers of cyclopropyl-fluoro-nitrobenzene, this principle is critical. For instance, in this compound, the nitro group is ortho to the fluorine atom, making the fluorine highly susceptible to displacement by a nucleophile. Similarly, in 4-cyclopropyl-1-fluoro-2-nitrobenzene, the nitro group is para to the fluorine, also leading to high reactivity. stackexchange.com Isomers where the nitro and fluoro groups are meta to each other would be far less suitable for SNAr reactions. This differential reactivity allows researchers to select the appropriate isomer for a specific synthetic strategy, making some regioisomers more valuable as synthetic intermediates than others.

Overview of Research Trajectories for the Compound

While specific, published research trajectories for this compound are still emerging, its structural motifs point toward clear potential applications that align with current trends in chemical science. The primary research trajectory for this compound is its use as a sophisticated building block in the synthesis of high-value organic molecules, particularly for the pharmaceutical and agrochemical industries.

The cyclopropyl group is a "bioisostere" often used to replace larger or more metabolically labile groups, and it can enhance potency and metabolic stability while reducing off-target effects. nih.govnbinno.com Research has shown that incorporating a cyclopropyl ring can be a key strategy in drug discovery. scientificupdate.comnih.gov Given this, a major research direction is the use of this compound to create novel drug candidates. By first performing a nucleophilic aromatic substitution to displace the fluorine and then reducing the nitro group to an amine, chemists can generate complex aniline (B41778) derivatives that are common cores in many bioactive molecules. These derivatives could be further elaborated to target a wide range of diseases. The unique substitution pattern of this compound offers a precise route to novel chemical space that is highly sought after in drug discovery programs.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2366994-53-6 bldpharm.com |

| Molecular Formula | C₉H₈FNO₂ |

| Molecular Weight | 181.16 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-7-3-4-8(6-1-2-6)9(5-7)11(12)13/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLWALRZHSGGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropyl 4 Fluoro 2 Nitrobenzene and Its Analogues

Strategic Approaches to Aryl Nitrofluorocyclopropane Construction

Advanced Coupling Reactions for Aromatic Functionalization

Sonogashira Coupling in the Synthesis of Alkynylcyclopropane Intermediates

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orggold-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is instrumental in the synthesis of alkynylcyclopropane intermediates from halo-substituted cyclopropyl-nitrobenzene precursors. organic-chemistry.orggold-chemistry.orgwikipedia.org The general scheme involves the reaction of a halo-substituted 1-cyclopropyl-2-nitrobenzene (B77132) derivative with a terminal alkyne, leading to the corresponding alkynylcyclopropane product.

The efficiency of the Sonogashira coupling is influenced by several factors, including the choice of catalyst, base, and solvent. numberanalytics.com Palladium catalysts containing phosphine (B1218219) ligands, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly employed. wikipedia.org The reaction is typically carried out in the presence of an amine base, like triethylamine (B128534) or piperidine, which also often serves as the solvent. wikipedia.orgresearchgate.net Copper(I) iodide is a common co-catalyst that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org However, copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne byproducts. nih.gov

Detailed research has demonstrated the successful coupling of various aryl halides with terminal alkynes under optimized conditions. For instance, the coupling of aryl iodides and bromides with phenylacetylene (B144264) has been achieved with high yields using various palladium catalysts and bases. nih.gov The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. wikipedia.org

Table 1: Illustrative Sonogashira Coupling Reaction Conditions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Iodo-1-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | Room Temp | >95 |

| 4-Bromo-1-nitrobenzene | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | 80 | ~85 |

| 1-Cyclopropyl-4-iodo-2-nitrobenzene | Trimethylsilylacetylene | Pd(dppf)Cl₂ / CuI | Diisopropylamine | Toluene (B28343) | 60 | High (qualitative) |

Multistep Synthetic Sequences Involving the Compound

This compound serves as a valuable starting material for multistep syntheses, enabling the introduction of diverse functionalities and the construction of heterocyclic systems.

Sequential Transformations: Nitro Group Reduction and Subsequent Functionalization

A key transformation of this compound is the reduction of the nitro group to an amino group, yielding 2-cyclopropyl-5-fluoroaniline (B1432616). This transformation is crucial as the resulting aniline (B41778) is a versatile precursor for a wide range of subsequent functionalization reactions. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), and chemical reduction using metals such as iron, tin, or zinc in acidic media. chemrxiv.org The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule.

Once the amino group is installed, it can be further modified through various reactions. For example, acylation of the amine with an acyl chloride or anhydride (B1165640) introduces an amide functionality. This can be a strategic step to modulate the reactivity of the aromatic ring or to introduce a specific side chain. Another important reaction is the diazotization of the amino group, followed by a Sandmeyer or related reaction, which allows for the introduction of a wide variety of substituents, including halogens, cyano, and hydroxyl groups.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Comments |

| H₂, Pd/C | Methanol or Ethanol (B145695), room temperature to 50°C | Generally high yielding and clean. |

| Fe, HCl or NH₄Cl | Ethanol/Water, reflux | A classic and cost-effective method. |

| SnCl₂·2H₂O | Ethanol, reflux | Effective for selective reductions. |

| Na₂S₂O₄ | Water/Methanol, room temperature | Mild conditions, suitable for sensitive substrates. |

Cyclization Reactions Utilizing this compound Derivatives

The derivatives of this compound, particularly the corresponding anilines, are valuable precursors for the synthesis of various heterocyclic compounds. mdpi.com These cyclization reactions often lead to the formation of quinoline (B57606), indole, and other fused ring systems, which are prevalent scaffolds in pharmaceuticals and biologically active molecules. researchgate.netorganic-chemistry.orgiipseries.orgnih.gov

For instance, the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a classic method for quinoline synthesis. iipseries.orgresearchgate.net In the context of this compound, the derived 2-amino-5-fluorocyclopropylbenzene could be elaborated to introduce a carbonyl group ortho to the amino group, setting the stage for a Friedländer cyclization.

Another common strategy involves the reaction of the aniline derivative with a 1,3-dicarbonyl compound or its equivalent, followed by an intramolecular cyclization. For example, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. iipseries.org Similarly, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds to construct the quinoline ring system. nih.gov

The specific nature of the cyclization reaction and the resulting heterocyclic system are highly dependent on the reaction partners and the conditions employed. The presence of the cyclopropyl and fluoro substituents on the benzene ring can influence the reactivity and regioselectivity of these cyclization processes.

Optimization of Reaction Conditions and Catalyst Systems

The success of the synthetic methodologies described above often hinges on the careful optimization of reaction conditions and the selection of an appropriate catalyst system.

Solvent Effects on Synthetic Efficiency and Selectivity

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. lucp.net In the context of Sonogashira couplings, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF) are frequently used. lucp.netlibretexts.org These solvents are effective at dissolving the reactants and the catalyst system, facilitating the reaction. The polarity of the solvent can influence the stability of the catalytic intermediates and the transition states, thereby affecting the reaction kinetics. lucp.net For instance, in some cases, a switch to a less polar solvent like toluene or dioxane might be beneficial to minimize side reactions. lucp.net The use of aqueous media has also been explored as a more environmentally benign alternative. kaust.edu.sa

Temperature and Stoichiometric Control in Reaction Pathways

Temperature is a critical parameter that directly influences the rate of a chemical reaction. researchgate.net For many organic transformations, including the reduction of nitro groups and cyclization reactions, heating is often required to overcome the activation energy barrier. researchgate.netnih.gov However, excessive temperatures can lead to decomposition of reactants or products, or the formation of undesired byproducts. Therefore, careful control of the reaction temperature is essential to achieve optimal results.

Stoichiometric control, the precise adjustment of the relative amounts of reactants and reagents, is also crucial for maximizing the yield of the desired product and minimizing waste. In catalytic reactions like the Sonogashira coupling, the loading of the palladium catalyst is often optimized to be as low as possible for economic and environmental reasons, without compromising the reaction efficiency. researchgate.netthalesnano.com The stoichiometry of the base is also important, as it not only neutralizes the acid generated during the reaction but can also influence the catalytic cycle. researchgate.net In nitro group reductions, the amount of the reducing agent must be carefully controlled to ensure complete conversion without over-reduction of other sensitive functional groups. nih.govnih.gov

Despite a comprehensive search for scientific literature, detailed research findings and data specifically concerning the synthesis of this compound and its analogues through base-promoted reactions, such as those utilizing potassium tert-butoxide (t-BuOK), are not available in the public domain.

The intended article section, "2.3.3. Application of Base-Promoted Reactions (e.g., t-BuOK)," cannot be generated with the required level of scientific accuracy and detail due to the absence of specific examples, reaction conditions, yields, and substrate scope in published research. General principles of nucleophilic aromatic substitution (SNAr) suggest that a strong base like t-BuOK could potentially facilitate the reaction between a suitable fluoronitrobenzene precursor and a cyclopropyl nucleophile. However, without concrete experimental data from patents or peer-reviewed articles, any discussion would be purely speculative and would not meet the required standard of a professional and authoritative scientific article.

Therefore, the generation of an article with the specified content, including data tables and detailed research findings for this particular synthetic methodology, is not possible at this time.

Reactivity and Transformation Pathways of 1 Cyclopropyl 4 Fluoro 2 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Chemistry of the Compound

The presence of a strong electron-withdrawing nitro group ortho and para to the fluorine atom makes the aromatic ring of 1-Cyclopropyl-4-fluoro-2-nitrobenzene highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of its reactivity profile.

Displacement of the Fluorine Atom by Various Nucleophiles

In the SNAr mechanism, the aromatic ring is attacked by a nucleophile, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate. The subsequent departure of the leaving group, in this case, the fluoride (B91410) ion, restores the aromaticity of the ring. Fluorine is an effective leaving group in SNAr reactions, in part because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

A variety of nucleophiles can be employed to displace the fluorine atom in compounds structurally similar to this compound. These reactions are typically carried out in the presence of a base in a suitable solvent.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

| Oxygen Nucleophiles | Methoxide (CH₃O⁻) | Methoxy Ether |

| Nitrogen Nucleophiles | Ammonia (NH₃) | Primary Amine |

| Primary/Secondary Amines | Secondary/Tertiary Amine | |

| Sulfur Nucleophiles | Thiolates (RS⁻) | Thioether |

This table is illustrative of common nucleophilic aromatic substitution reactions on activated fluoroaromatic compounds.

Regioselective Considerations in Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is primarily directed by the positions of the activating nitro group and the leaving group. The nitro group, being a powerful electron-withdrawing group, significantly lowers the electron density at the ortho and para positions. In this molecule, the fluorine atom is situated para to the nitro group. This arrangement provides substantial activation for the displacement of the fluorine atom.

Nucleophilic attack will preferentially occur at the carbon atom bonded to the fluorine (C-4 position). The negative charge of the resulting Meisenheimer complex is effectively delocalized onto the oxygen atoms of the para-nitro group through resonance, which provides a significant stabilizing effect and lowers the activation energy for the reaction at this position. Attack at other positions is electronically disfavored as it would not benefit from the same degree of resonance stabilization by the nitro group.

Reductive Transformations of the Nitro Group

The nitro group in this compound is readily reduced to a primary amine, providing a synthetic route to 2-cyclopropyl-5-fluoroaniline (B1432616). This transformation is a common and useful reaction in organic synthesis.

Catalytic and Stoichiometric Reduction to Arylamines

The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being one of the most common and efficient. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Common Reduction Methods for Nitroarenes:

| Method | Reagents and Conditions |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like ethanol (B145695) or ethyl acetate. |

| Metal-Acid Reduction | Fe, Sn, or Zn in the presence of HCl. |

The catalytic hydrogenation is generally preferred due to its cleaner reaction profile and milder conditions. The reaction proceeds with high yield and selectivity for the reduction of the nitro group, leaving the cyclopropyl (B3062369) and fluoro substituents intact.

Subsequent Reactivity of the Arylamine Moiety

The product of the reduction, 2-cyclopropyl-5-fluoroaniline, is a versatile intermediate. The newly formed arylamine moiety introduces a new set of potential reactions. The amino group is a nucleophilic center and can participate in a variety of transformations, including:

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Electrophilic Aromatic Substitution (EAS) Potentials

The potential for electrophilic aromatic substitution on this compound is complex due to the competing directing effects of the three substituents on the ring.

Nitro Group (-NO₂): A strong deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles.

Fluoro Group (-F): A deactivating group due to its inductive effect, but an ortho, para-director due to its ability to donate a lone pair of electrons through resonance.

Cyclopropyl Group: Generally considered a weakly activating group and an ortho, para-director. Its directing effect stems from the ability of the cyclopropane (B1198618) ring's C-C bonds, which have some π-character, to stabilize the carbocation intermediate formed during electrophilic attack.

Given the strong deactivating nature of the nitro group, harsh reaction conditions would likely be required for any electrophilic substitution to occur. The most probable sites for substitution would be those that are least deactivated, which would be the positions meta to the nitro group. However, the ortho, para-directing effects of the fluoro and cyclopropyl groups would also influence the outcome, potentially leading to a mixture of products. Without specific experimental data, predicting the precise regiochemical outcome of EAS on this substrate is challenging.

Influence of Substituent Electronic Effects on EAS Reactivity

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are dictated by the electronic nature of the substituents already present on the aromatic ring. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

In the case of this compound, the electronic contributions of the three substituents are as follows:

Cyclopropyl Group: The cyclopropyl group is considered to be an activating group. It can donate electron density to the aromatic ring through its unique σ-bonds which have significant p-character, a phenomenon often referred to as σ-conjugation. This electron-donating nature increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles compared to unsubstituted benzene.

Nitro Group: The nitro group is a powerful deactivating group. It strongly withdraws electron density from the aromatic ring through both a strong inductive effect (-I) and a strong resonance effect (-R). This significantly reduces the nucleophilicity of the benzene ring, making it much less reactive towards electrophiles.

Table 1: Electronic Effects of Substituents on the Benzene Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| Cyclopropyl | Weakly donating | Donating (σ-conjugation) | Activating |

| Fluoro | Strongly withdrawing (-I) | Weakly donating (+R) | Weakly Deactivating |

| Nitro | Strongly withdrawing (-I) | Strongly withdrawing (-R) | Strongly Deactivating |

Regiochemical Control in Electrophilic Attack

The position of electrophilic attack on the benzene ring is also determined by the directing effects of the substituents.

Cyclopropyl Group: As an activating group, the cyclopropyl substituent is an ortho, para-director. It directs incoming electrophiles to the positions ortho and para to itself.

Fluoro Group: Halogens, including fluorine, are also ortho, para-directors, despite being deactivating. This is because the resonance donation of electron density, which stabilizes the intermediate carbocation (the sigma complex), is most effective at the ortho and para positions.

Nitro Group: The strongly deactivating nitro group is a meta-director. It directs incoming electrophiles to the position meta to itself.

In this compound, the available positions for substitution are at C3, C5, and C6. The directing effects of the existing substituents will determine the most likely site of electrophilic attack. The powerful meta-directing influence of the nitro group at C2 would favor substitution at C5. The ortho, para-directing cyclopropyl group at C1 would favor substitution at C6 (ortho) and C3 (para is blocked). The ortho, para-directing fluoro group at C4 would favor substitution at C3 and C5 (ortho). The combined directing effects suggest that substitution is most likely to occur at positions C3 and C5, with the precise outcome depending on the specific electrophile and reaction conditions.

Cyclopropane Ring Reactivity and Transformations

The cyclopropyl group itself is a site of potential reactivity due to the inherent ring strain of the three-membered ring.

The significant angle strain in the cyclopropane ring (approximately 109.5° ideal sp³ bond angle vs. 60° in the ring) makes it susceptible to ring-opening reactions. These reactions are driven by the release of this strain energy. The presence of the electron-withdrawing nitro and fluoro groups on the attached benzene ring can influence the stability of intermediates formed during potential ring-opening, thereby affecting the reaction pathways. For instance, reactions that proceed through cationic intermediates on the carbon attached to the benzene ring might be disfavored due to the destabilizing effect of the electron-withdrawing groups.

While the benzene ring is deactivated towards electrophilic attack, the cyclopropyl group can potentially undergo its own functionalization reactions. However, the specific reaction conditions would need to be carefully chosen to avoid unwanted reactions on the aromatic ring. Reactions that proceed under neutral or basic conditions would be more likely to selectively target the cyclopropyl group without affecting the nitroaromatic system.

Specialized Transformations and Derivatization Strategies

Further chemical modifications can be envisioned for derivatives of this compound.

While there is no sulfur atom in this compound itself, if a sulfur-containing functional group were introduced, for example, by nucleophilic aromatic substitution of the fluorine atom with a thiol, subsequent oxidation reactions could be performed. A thioether derivative could be oxidized to the corresponding sulfoxide (B87167) and then to the sulfone. These oxidation states would further modify the electronic properties of the aromatic ring, with the sulfoxide and sulfone groups being strongly electron-withdrawing. The choice of oxidizing agent and reaction conditions would be critical to achieve the desired oxidation state without affecting other functional groups in the molecule.

Ring-Expansive Difluorination Methodologies for Alkynylcyclopropane Derivatives

The transformation of readily accessible cyclopropane derivatives into more complex carbocyclic structures is a significant endeavor in synthetic organic chemistry. A notable advancement in this area is the development of ring-expansive difluorination reactions, which allow for the stereoselective introduction of two fluorine atoms while expanding the three-membered ring to a four-membered ring. This section focuses on a hypervalent iodine(III)-mediated methodology for the ring-expansive difluorination of alkynylcyclopropane derivatives, a process that yields valuable difluorinated alkylidenecyclobutanes. rsc.orgrsc.org

This transformation is particularly relevant in the context of medicinal chemistry and materials science, where the incorporation of fluorine atoms can significantly alter the biological and physical properties of molecules. The resulting difluorinated alkylidenecyclobutanes are versatile building blocks for further synthetic manipulations.

A key methodology in this field employs a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA) or 2,3,4,5,6-pentafluoro(diacetoxyiodo)benzene, in the presence of a nucleophilic fluorine source like Olah's reagent (a pyridine-hydrogen fluoride complex). rsc.org This system facilitates the difluorination and expansion of the cyclopropane ring under mild conditions.

The proposed mechanism for this reaction commences with the activation of the alkyne moiety by the hypervalent iodine(III) reagent, leading to the formation of an iodonium (B1229267) intermediate. This is followed by a regioselective anti-addition of a fluoride ion, yielding a vinyl iodide intermediate. Subsequently, a Wagner-Meerwein-type rearrangement is triggered, where the cyclopropyl ring expands to a cyclobutyl cation, driven by the release of ring strain. The final step involves the capture of the carbocation by a second fluoride ion to afford the difluorinated alkylidenecyclobutane product. rsc.org

Detailed research has explored the substrate scope of this reaction, revealing that a variety of alkynylcyclopropanes bearing different substituents on the aromatic ring can undergo this transformation. The electronic nature of the substituents influences the reaction efficiency, with electron-deficient substrates generally performing well.

The table below summarizes the results of the hypervalent iodine(III)-mediated ring-expansive difluorination for a selection of alkynylcyclopropane derivatives.

| Entry | Substrate | Oxidant | Solvent | Temperature (°C) | Product | Yield (%) | E/Z Ratio |

| 1 | Methyl 4-(cyclopropylethynyl)benzoate | PIDA | CH2Cl2 | -15 | Methyl 4-((3,3-difluorocyclobutylidene)methyl)benzoate | 53 | 86:14 |

| 2 | 4-(Cyclopropylethynyl)-1,1'-biphenyl | PIDA | CH2Cl2 | -15 | 4-((3,3-Difluorocyclobutylidene)methyl)-1,1'-biphenyl | 65 | 85:15 |

| 3 | 1-Bromo-4-(cyclopropylethynyl)benzene | PIDA | CH2Cl2 | -15 | 1-Bromo-4-((3,3-difluorocyclobutylidene)methyl)benzene | 72 | 88:12 |

| 4 | 1-(Cyclopropylethynyl)-4-nitrobenzene | PIDA | CH2Cl2 | -15 | 1-((3,3-Difluorocyclobutylidene)methyl)-4-nitrobenzene | 45 | 82:18 |

| 5 | 1-Chloro-2-(cyclopropylethynyl)benzene | PIDA | CHCl3 | -15 | 1-Chloro-2-((3,3-difluorocyclobutylidene)methyl)benzene | 58 | 80:20 |

Data synthesized from a study on hypervalent iodine(III)-mediated ring-expansive difluorination of alkynylcyclopropanes. rsc.org

It is important to note that while this methodology has been successfully applied to a range of alkynylcyclopropanes, its specific application to derivatives of this compound has not been explicitly detailed in the reviewed literature. However, based on the general reactivity patterns observed, it is plausible that suitably functionalized derivatives of this compound could serve as substrates in similar ring-expansive difluorination reactions.

Computational and Theoretical Investigations of 1 Cyclopropyl 4 Fluoro 2 Nitrobenzene

Quantum Chemical Approaches for Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for elucidating the three-dimensional structure of molecules and understanding their intrinsic reactivity. These approaches solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of molecules to determine their geometries and energies. For 1-cyclopropyl-4-fluoro-2-nitrobenzene, DFT would be instrumental in establishing the preferred spatial arrangement of its constituent groups.

A key conformational feature of this molecule is the orientation of the cyclopropyl (B3062369) and nitro groups relative to the benzene (B151609) ring. The rotational barrier of the C-N bond of the nitro group and the C-C bond connecting the cyclopropyl group to the ring would be of particular interest. DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the dihedral angles that correspond to the lowest energy conformer.

It is anticipated that the nitro group will exhibit some degree of non-planarity with the benzene ring to alleviate steric strain with the adjacent cyclopropyl group. The cyclopropyl group, with its unique electronic properties, can adopt different orientations. The "bisected" conformation, where the C-H bond of the tertiary carbon of the cyclopropyl ring is in the plane of the benzene ring, and the "perpendicular" conformation, where this bond is perpendicular to the ring, are two likely possibilities. DFT calculations would not only identify the most stable conformer but also quantify the energy differences between various rotational isomers.

Table 1: Hypothetical DFT-Calculated Conformational Data for this compound

| Parameter | Bisected Conformer | Perpendicular Conformer | Energy Difference (kcal/mol) |

| Dihedral Angle (C-C-N-O) | 15.2° | 14.8° | 0.8 |

| Dihedral Angle (C-C-C-H) | 0° | 90° | 0.8 |

| Relative Energy | 0.0 | +0.8 | 0.8 |

Note: This table presents hypothetical data to illustrate the expected outcomes of DFT calculations.

Computational chemistry is a valuable tool for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the identification of transition states. For this compound, a primary area of interest would be nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile.

By modeling the interaction of a nucleophile (e.g., methoxide) with the molecule, computational methods can elucidate the step-by-step mechanism. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. DFT calculations can also reveal the structure of the Meisenheimer complex, a key intermediate in many SNAr reactions.

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its chemical reactivity. Electronic structure analysis provides insights into which parts of a molecule are electron-rich and which are electron-poor, thereby predicting how it will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. Current time information in Edmonton, CA. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Current time information in Edmonton, CA.nih.gov

For this compound, the HOMO would likely be localized on the electron-rich benzene ring and the cyclopropyl group. The LUMO, conversely, would be expected to have significant contributions from the electron-withdrawing nitro group and the carbon atom attached to the fluorine, making these sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Hypothetical FMO Energy Data for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 4.7 |

Note: This table presents hypothetical data to illustrate the expected outcomes of FMO analysis.

The distribution of electron density within a molecule can be quantified through various charge analysis schemes, such as Natural Bond Orbital (NBO) analysis. This method provides a picture of the charge on each atom, revealing the electrostatic potential of the molecule.

In this compound, the electronegative fluorine and oxygen atoms of the nitro group would carry partial negative charges. The carbon atom attached to the fluorine and the nitrogen atom of the nitro group would, in turn, bear partial positive charges. This charge distribution would further support the prediction that the carbon atom bonded to the fluorine is the primary site for nucleophilic attack. A molecular electrostatic potential (MEP) map would visually represent these electron-rich and electron-poor regions, providing a clear guide to the molecule's reactivity.

Mechanistic Insights from Computational Modeling

By integrating the findings from structural, reaction pathway, and electronic structure analyses, computational modeling can provide comprehensive mechanistic insights. For instance, in an SNAr reaction, modeling would not only confirm the most likely site of attack but could also explain the regioselectivity of the reaction.

Structure-Activity Relationship (SAR) Studies from Computational Data

For a hypothetical series of derivatives of this compound, where the nucleophile introduces various functionalities, computational descriptors can be calculated to build a QSAR model.

Table 3: Key Computational Descriptors for QSAR Studies

| Descriptor | Symbol | Description | Relevance to SAR |

| LogP | LogP | The logarithm of the partition coefficient between octanol and water. | Represents the hydrophobicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. |

| Molecular Weight | MW | The mass of one mole of the substance. | Influences size and diffusion properties. |

| Dipole Moment | µ | A measure of the polarity of the molecule. | Affects solubility and binding interactions with polar targets. |

| HOMO/LUMO Energies | EHOMO / ELUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Relate to the molecule's electronic reactivity and ability to participate in charge-transfer interactions. |

| Topological Polar Surface Area | TPSA | The sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

By synthesizing a library of compounds based on the this compound scaffold and testing their biological activity, a QSAR model could be developed. This model would use the computed descriptors to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and effective molecules. For instance, a hypothetical QSAR equation might take the form:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(TPSA)

Where c0, c1, c2, and c3 are coefficients determined from statistical regression analysis of the training set of molecules. Such a model would provide invaluable insights into the structural features crucial for the desired biological effect.

Derivatization and Functionalization of 1 Cyclopropyl 4 Fluoro 2 Nitrobenzene for Diverse Applications

Strategic Chemical Modifications of Aromatic Substituents

The reactivity of 1-cyclopropyl-4-fluoro-2-nitrobenzene is largely dictated by its three key substituents on the aromatic ring. The electron-withdrawing nature of the nitro group significantly influences the molecule's chemistry, particularly by activating the fluorine atom for nucleophilic substitution. Each substituent offers a distinct handle for chemical manipulation, enabling a systematic approach to molecular design.

The nitro group is a highly versatile functional group that can be transformed into a variety of other substituents, most notably an amino group. The reduction of the nitro group in nitroarenes is a fundamental and well-established transformation in organic synthesis. researchgate.net This conversion is critical as it transforms the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the chemical reactivity of the aromatic ring.

The reduction of this compound to 2-cyclopropyl-5-fluoroaniline (B1432616) is a key step that opens up numerous synthetic pathways. This transformation can be achieved using several standard reduction methods. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) or reactions with metals in acidic media like tin (Sn) in hydrochloric acid (HCl) are effective. researchgate.net The resulting aniline (B41778) is a crucial precursor for the synthesis of various heterocyclic compounds. researchgate.net Partial reduction can also lead to other functionalities; for example, under specific conditions, the nitro group can be reduced to a hydroxylamino group, which can then undergo further reactions like the Bamberger rearrangement. nih.gov

| Reagents and Conditions | Primary Product | Intermediate (if applicable) | Reference |

|---|---|---|---|

| H₂, Pd/C, Ethanol (B145695) | 2-Cyclopropyl-5-fluoroaniline | N/A | researchgate.net |

| Sn, Glacial Acetic Acid | 2-Cyclopropyl-5-fluoroaniline | N/A | researchgate.net |

| NaBH₄, Ru(III) complex | 2-Cyclopropyl-5-fluoroaniline | N-(2-cyclopropyl-5-fluorophenyl)hydroxylamine | researchgate.net |

| Fe, NH₄Cl, H₂O/Ethanol | 2-Cyclopropyl-5-fluoroaniline | N/A | nih.gov |

The fluorine atom at the C4 position of this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is due to the strong electron-withdrawing effect of the ortho-nitro group, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. This activation allows for the facile displacement of the fluoride (B91410) ion by a variety of heteroatomic nucleophiles, including those based on oxygen, nitrogen, and sulfur.

This reaction is a powerful tool for introducing diverse functionalities into the molecule. nih.gov For example, amines, alkoxides, and thiolates can readily replace the fluorine atom to yield substituted aniline, ether, and thioether derivatives, respectively. The reaction of similar activated fluoro-nitroaromatic compounds with nucleophiles like pyrrolidine (B122466) is a well-documented process. researchgate.net Such substitutions are fundamental in building blocks for materials science and medicinal chemistry. nih.gov

| Nucleophile (Nu-H) | Resulting Moiety (-Nu) | Product Class | Reference |

|---|---|---|---|

| Ammonia (NH₃) | -NH₂ | Substituted Aniline | nih.gov |

| Primary/Secondary Amine (R₂NH) | -NR₂ | Substituted Aniline | researchgate.net |

| Alcohol (ROH) | -OR | Aryl Ether | biosynth.com |

| Thiol (RSH) | -SR | Aryl Thioether | nih.gov |

The cyclopropyl (B3062369) group attached to the benzene (B151609) ring is generally more stable than the other reactive sites on the molecule under typical synthetic conditions used for modifying the nitro and fluoro groups. The three-membered ring is known to be susceptible to ring-opening reactions under certain harsh conditions, such as strong acids or specific catalytic processes, due to its inherent ring strain. However, direct functionalization of the C-H bonds of the cyclopropyl ring without ring-opening is challenging and typically requires advanced catalytic methods that are not commonly applied in the context of this specific scaffold. In most synthetic sequences involving this compound, the cyclopropyl ring is maintained intact as a key structural feature, valued for the conformational rigidity and unique spatial orientation it imparts to the final molecule.

Synthesis of Complex Polycyclic Systems from the Compound

This compound serves as an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The strategic conversion of its functional groups, primarily the reduction of the nitro group to an amine, provides a nucleophilic center that can be used to construct new rings onto the benzene core.

The synthesis of fused triazine systems, such as benzo[e] biosynth.comnih.govrsc.orgtriazines, often relies on precursors derived from ortho-nitroanilines. researchgate.net Following the reduction of this compound to 2-cyclopropyl-5-fluoroaniline, this intermediate can be elaborated into a benzotriazine structure. One established method involves the reaction of the aniline with other reagents to build the triazine ring. globalscitechocean.com For example, a common pathway involves the reaction of an ortho-aminoaryl compound with a source for the remaining two nitrogen atoms and one carbon atom of the triazine ring. An analogous synthesis of 7-CF₃-substituted benzotriazinyl radicals begins with the reaction of 1-fluoro-2-nitro-5-trifluoromethylbenzene with an amidine, followed by reduction of the nitro group and subsequent oxidative cyclization. researchgate.net A similar strategy could be applied, starting with the aniline derived from this compound, to access the corresponding cyclopropyl-substituted benzo[e] biosynth.comnih.govrsc.orgtriazine systems. These heterocyclic scaffolds are of interest due to their diverse pharmacological activities. researchgate.net

Triazole-fused heterocycles are a prominent class of compounds in medicinal chemistry. nih.gov The synthesis of these scaffolds can be achieved from this compound through a multi-step sequence. A common approach involves the conversion of the nitro group into a functionality capable of participating in a cyclization reaction to form the triazole ring.

A viable synthetic route begins with the reduction of the nitro group to form 2-cyclopropyl-5-fluoroaniline. nih.gov This aniline can then be converted into a hydrazine (B178648) derivative. Heterocyclic hydrazines are key precursors for N-fused 1,2,4-triazoles, often by reacting them with reagents like aldehydes or orthoesters. researchgate.net Alternatively, a pathway analogous to the synthesis of 1,2,3-triazolo[1,5-a]quinoxalines can be envisioned. nih.gov This involves an initial reaction to introduce a side chain, followed by reduction of the nitro group and an intramolecular cyclization to form the fused triazole ring system. The versatility of triazole synthesis methods allows for the creation of a wide range of complex heterocyclic structures from this starting material. rsc.orgfrontiersin.org

Development of Libraries of Novel Chemical Entities

The strategic importance of this compound as a precursor extends into the realm of high-throughput synthesis and the generation of diverse chemical libraries. Its utility in these applications is primarily due to the highly activated nature of the carbon-fluorine bond, which is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the systematic and rapid introduction of a wide array of functional groups and molecular scaffolds, making it an ideal starting point for creating large collections of novel chemical entities for drug discovery and other applications.

High-Throughput Synthesis Strategies Using the Compound as a Precursor

High-throughput synthesis (HTS) aims to accelerate the drug discovery process by preparing large numbers of compounds in a parallel fashion. The chemical reactivity of this compound is particularly amenable to HTS methodologies. The core strategy revolves around the parallel execution of nucleophilic aromatic substitution reactions in microtiter plates or with automated synthesis platforms.

The electron-withdrawing nitro group positioned ortho to the fluorine atom significantly activates the aromatic ring for nucleophilic attack. This allows for the displacement of the fluoride ion by a wide range of nucleophiles under relatively mild conditions. A typical high-throughput synthesis campaign would involve dispensing the this compound precursor into the wells of a microtiter plate, followed by the addition of a diverse set of nucleophiles to each well.

Key Nucleophile Classes for High-Throughput Synthesis:

Amines: A vast and diverse collection of primary and secondary amines can be readily coupled to the aromatic ring, introducing a key pharmacophoric element.

Alcohols and Phenols: Reaction with various alcohols and phenols leads to the formation of ether linkages, expanding the chemical space of the resulting library.

Thiols: The use of thiols as nucleophiles results in the synthesis of thioethers, which are important functionalities in many biologically active molecules.

Heterocycles: N-heterocycles, such as imidazoles, pyrazoles, and triazoles, can act as nucleophiles, leading to the generation of complex, multi-ring systems.

The reactions are typically carried out in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the nucleophile. The progress of the reactions can be monitored using high-throughput analytical techniques such as mass spectrometry or HPLC. The resulting library of compounds can then be directly screened for biological activity.

Table 1: Illustrative High-Throughput Synthesis Scheme with this compound

| Precursor | Nucleophile (R-Nu) | Reaction Conditions | Product Structure |

| This compound | Primary/Secondary Amines (R¹R²NH) | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat | 1-Cyclopropyl-4-(dialkylamino)-2-nitrobenzene |

| This compound | Alcohols/Phenols (R-OH) | Base (e.g., NaH), Solvent (e.g., THF) | 1-Cyclopropyl-4-alkoxy/aryloxy-2-nitrobenzene |

| This compound | Thiols (R-SH) | Base (e.g., Et₃N), Solvent (e.g., DMF) | 1-Cyclopropyl-4-(alkyl/arylthio)-2-nitrobenzene |

This table represents a generalized scheme. Specific conditions may vary depending on the nucleophile.

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally complex and diverse small molecules that can be used to probe biological systems. Unlike target-oriented synthesis, which focuses on the synthesis of a single molecule, DOS aims to populate chemical space with a wide range of molecular architectures.

This compound can serve as a versatile starting point for DOS campaigns. The initial nucleophilic aromatic substitution provides a key diversification step, introducing a wide range of appendages onto the aromatic core. Subsequent chemical transformations can then be employed to further increase the skeletal diversity of the library.

A potential DOS strategy starting from this compound could involve the following steps:

Initial Diversification: A library of diverse nucleophiles is reacted with this compound in a parallel fashion to generate a collection of substituted nitrobenzene (B124822) derivatives.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, providing a new reactive handle for further functionalization. This reduction can be achieved using a variety of reagents, such as tin(II) chloride or catalytic hydrogenation.

Scaffold Elaboration: The newly formed amino group can be used in a variety of complexity-generating reactions to build diverse molecular scaffolds. Examples include:

Amide bond formation: Coupling with a library of carboxylic acids.

Reductive amination: Reaction with a library of aldehydes or ketones.

Cyclization reactions: Intramolecular reactions to form heterocyclic rings.

This multi-step approach allows for the generation of a highly diverse library of compounds with varied stereochemistry, functional groups, and molecular shapes.

Table 2: Conceptual Diversity-Oriented Synthesis Pathway

| Step | Starting Material | Reagent/Reaction | Intermediate/Product Class | Diversity Introduced |

| 1 | This compound | Library of Nucleophiles (R-Nu) | Substituted Nitrobenzenes | Appendage Diversity |

| 2 | Substituted Nitrobenzenes | Reduction (e.g., SnCl₂, H₂/Pd) | Substituted Anilines | Functional Group Transformation |

| 3 | Substituted Anilines | Library of Carboxylic Acids (R'-COOH) | Amide Library | Increased Appendage Diversity |

| 4 | Substituted Anilines | Library of Aldehydes (R'-CHO) | Imine/Amine Library | Increased Appendage Diversity |

By combining the principles of high-throughput synthesis and diversity-oriented synthesis, this compound can be effectively utilized as a building block for the creation of large and diverse chemical libraries. These libraries are invaluable resources for the discovery of new bioactive molecules with potential applications in medicine and agriculture.

Advanced Research Applications and Future Directions in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The structural framework of 1-Cyclopropyl-4-fluoro-2-nitrobenzene is foundational for the synthesis of a variety of target molecules. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution, a key reaction in building complex structures.

This compound serves as a critical starting material for the core structure of a significant class of synthetic antibacterial agents: the fluoroquinolones. Its chemical structure is embedded within key intermediates, such as 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which is a versatile synthon for developing new quinolone derivatives. researchgate.net The synthesis of the quinolone core involves a series of reactions that build the bicyclic system onto the initial cyclopropyl-fluoro-nitrobenzene ring. google.com The cyclopropyl (B3062369) group at the N-1 position and the fluorine atom at the C-6 position of the final quinolone structure are crucial for antibacterial potency and DNA gyrase inhibitory activity.

Leveraging the compound as a precursor, research has focused on generating novel antimicrobial agents by modifying the resulting quinolone scaffold. researchgate.net A primary strategy involves the nucleophilic aromatic substitution at the C-7 position of the 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylic acid core. The electron-withdrawing effect of the 8-nitro group facilitates the coupling of various amines at this position. mdpi.com

This approach has led to the synthesis of a series of 7-anilinofluoroquinolones, where different substituted anilines are introduced. Research has shown that the introduction of lipophilic groups, such as chloroaniline, at the C-7 position can produce a noticeable increase in activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus. researchgate.netmdpi.com

Below is a table summarizing the antibacterial activity of a synthesized derivative.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Standard S. aureus | 1.25 |

| Resistant S. aureus | 2.5 |

Data sourced from research on novel 8-nitrofluoroquinolone derivatives. mdpi.com

While the primary application of this compound is extensively documented in medicinal chemistry, its structural motifs suggest potential utility in advanced materials chemistry. Nitroaromatic and fluorinated compounds are classes of molecules known for their applications in developing polymers and materials with specific electronic properties, such as in organic electronics. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the electronic characteristics of the benzene (B151609) ring. However, specific research detailing the use of this compound as a monomer or precursor for advanced materials is not widely documented in the available literature, indicating a potential area for future exploration.

Exploration in Medicinal Chemistry Lead Optimization Studies

In the quest for new drugs, medicinal chemists often modify existing molecular scaffolds to enhance efficacy, selectivity, and pharmacokinetic properties. This compound provides access to core structures that are ripe for such lead optimization studies.

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. The mdpi.comnih.govnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one core is one such scaffold, recognized as a relevant structural template in biologically active compounds. nih.govnih.gov Research efforts have focused on developing sustainable and efficient synthetic routes to this core and performing extensive derivatization to explore its therapeutic potential. nih.govnih.gov These derivatization campaigns involve modifying the scaffold at various positions, such as the endocyclic amide nitrogen and ester functionalities, to generate libraries of new chemical entities for biological screening. nih.govnih.gov

While both the subject compound and the precursors for the triazolo-quinoxalinone scaffold are nitroaromatic compounds, the documented synthetic pathways for the mdpi.comnih.govnih.gov-triazolo[1,5-a]quinoxalin-4(5H)-one core typically start from other nitroaromatics, such as 1-Azido-2-nitrobenzene, which is derived from 2-Nitroaniline. nih.gov

ATP-binding cassette (ABC) transporters are proteins that play a crucial role in cellular transport, including the efflux of drugs from cells, which is a key mechanism of multidrug resistance (MDR) in cancer and infectious diseases. nih.govmdpi.com The fluoroquinolone antibiotics, which are synthesized using this compound as a key precursor, have been identified as substrates for several ABC transporters. nih.gov

Members of the ABC transporter family, including P-glycoprotein (MDR1), MRP2, and ABCG2, can significantly affect the pharmacokinetic disposition of fluoroquinolones by actively pumping them out of cells. nih.gov For example, ciprofloxacin (B1669076) and enrofloxacin (B1671348) have been shown to be efficiently transported substrates of ABCG2. nih.gov This interaction means that the efficacy and bioavailability of these antibiotics can be influenced by the activity of ABC transporters. nih.gov Consequently, the molecular scaffold provided by this compound is integral to creating compounds whose interactions with critical biological targets like ABC transporters are a subject of intense investigation, aiming to understand and overcome drug resistance mechanisms. nih.gov

Development of Microtubule-Stabilizing Agents

Microtubules are highly dynamic protein polymers essential for cell division, structure, and intracellular transport. nih.gov Agents that interfere with microtubule dynamics are pivotal in cancer chemotherapy. nih.gov These are broadly classified as microtubule-destabilizing agents and microtubule-stabilizing agents (MSAs). nih.gov While a direct role for this compound in the synthesis of microtubule-stabilizing agents is not extensively documented in current literature, the structural motifs it contains—specifically the fluoro and cyclopropyl groups—are of significant interest in medicinal chemistry for developing bioactive molecules.

Fluorine substitution is a widely used strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity. nih.gov Several fluorinated compounds have been investigated as microtubule-targeting agents. For instance, fluorinated taxane (B156437) analogs and 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) have been developed as potent MSAs. acs.orgnih.gov Some TPD derivatives, which are being explored as potential therapeutics for neurodegenerative diseases like Alzheimer's, feature fluorine substitutions to enhance their pharmacokinetic profiles. acs.orgnih.gov

Interestingly, a study on aryl sulfonamides identified N-Cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide, a compound containing a cyclopropyl moiety, as a microtubule-destabilizing agent. nih.gov Although this compound exhibits the opposite effect of stabilization, its activity highlights the relevance of the cyclopropyl group in designing molecules that interact with the tubulin protein system.

While this compound itself is not cited as a direct precursor to a known MSA, its combination of a metabolically stable cyclopropyl ring, a modulating fluorine atom, and a versatile nitro group for further functionalization makes it a potentially valuable, albeit currently unexplored, building block for the synthesis of novel therapeutic agents targeting microtubule dynamics.

Methodological Advancements in Fluorination Chemistry

The synthesis of specifically fluorinated aromatic compounds like this compound is intrinsically linked to progress in fluorination chemistry. The introduction of fluorine into organic molecules can dramatically alter their biological properties, making the development of efficient fluorination methods a critical area of research. nih.gov

Electrophilic fluorination is a primary strategy for the direct introduction of fluorine into electron-rich organic molecules. The subject compound, this compound, serves as an example of a structure whose synthesis would rely on modern, selective fluorination technologies. Historically, the use of elemental fluorine (F₂) was hampered by its extreme reactivity and hazardous nature. This led to the development of a host of safer, more selective, and user-friendly electrophilic fluorinating reagents, often referred to as "N-F" reagents, where a fluorine atom is attached to an electron-deficient nitrogen atom.

These modern reagents have made the synthesis of complex fluorinated molecules more accessible and controllable. The development of crystalline, stable, and effective N-F reagents was a crucial advancement for selective fluorination. Prominent examples of these reagents are listed in the table below.

Table 1: Prominent Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Key Features |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Commercially available, stable, and effective source of electrophilic fluorine. |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly versatile, stable, and widely used in both academic and industrial settings. |

The nitro group in this compound is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. Therefore, the synthesis of this compound would likely involve fluorination of a precursor molecule where the directing effects of the substituents favor the desired substitution pattern, followed by subsequent chemical modifications. The existence and utility of such specific fluorinated nitroaromatics are a direct consequence of the methodological advancements in developing manageable electrophilic fluorinating agents.

Green Chemistry and Sustainable Synthesis Implications

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. For a compound like this compound, a key area for sustainable synthesis lies in the derivatization of its functional groups using eco-compatible methods.

A significant green chemistry application relevant to this compound is the reduction of its nitro group to an amine. The resulting aniline (B41778) derivative is a versatile intermediate for pharmaceuticals, agrochemicals, and materials. Traditional methods for nitro reduction often employ stoichiometric metal reductants (e.g., iron, tin, zinc) in acidic conditions, which generate large amounts of metallic waste.

Modern, sustainable alternatives focus on catalytic methods, particularly photocatalysis. Heterogeneous photocatalysts, such as those based on titanium dioxide (TiO₂) or bismuth oxyhalides, can facilitate the reduction of nitroaromatics to anilines using visible light as the energy source. researchgate.net This approach is highly sustainable as it uses light to drive the reaction and can often be performed under mild conditions in greener solvents like ethanol (B145695). researchgate.net The photocatalytic process involves the generation of electron-hole pairs in a semiconductor material upon light absorption, with the electrons being used to reduce the nitro group.

The application of such photocatalytic systems to this compound would provide a green route to 2-cyclopropyl-5-fluoroaniline (B1432616), a valuable synthetic intermediate. This transformation avoids harsh reagents and minimizes waste, aligning with the core tenets of sustainable chemistry. Furthermore, the development of one-pot multicomponent reactions, which combine several synthetic steps without isolating intermediates, represents another green strategy where derivatives of this compound could be employed to build molecular complexity efficiently. researchgate.netsemanticscholar.org

Emerging Research Frontiers and Unexplored Reactivity

The unique combination of functional groups in this compound—an activated aromatic fluoride (B91410), a reducible nitro group, and a strained cyclopropyl ring—opens several avenues for emerging research and presents opportunities to explore its untapped synthetic potential.

The fluorine atom is positioned para to the cyclopropyl group and ortho to the strongly electron-withdrawing nitro group. This electronic arrangement makes the C-F bond highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide array of nucleophiles (e.g., O-, N-, S-, and C-based) at this position, making the compound a versatile scaffold for building diverse molecular architectures.

Future research could focus on leveraging this SNAr reactivity to synthesize novel heterocyclic compounds or libraries of potential drug candidates. The nitro group serves as a synthetic handle for numerous transformations beyond simple reduction. It can participate in reductive cyclization reactions to form indoles or quinolines, or it can be converted into other functional groups like nitroso, hydroxylamino, or azo compounds, each with distinct reactivity.

The cyclopropyl ring itself is a feature of interest. While generally stable, its inherent ring strain can be exploited in certain transition-metal-catalyzed reactions for ring-opening or rearrangement pathways, leading to more complex aliphatic chains or different ring systems. Furthermore, the aromatic C-H bonds adjacent to the existing substituents could be targets for late-stage functionalization using modern C-H activation methodologies, allowing for precise and efficient modification of the aromatic core. The convergence of these reactive sites makes this compound a promising platform for the discovery of new reactions and the synthesis of novel, high-value chemical entities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopropyl-4-fluoro-2-nitrobenzene, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Nitration of 1-cyclopropyl-4-fluorobenzene using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the ortho position. Monitor regioselectivity via TLC or HPLC .

- Step 2 : Optimize cyclopropane ring stability by maintaining low temperatures (<10°C) to prevent ring-opening side reactions .

- Yield Data :

| Method | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Direct nitration | 0–5 | H₂SO₄/HNO₃ | 65–72 |

| Halogen exchange (Cl→F) | 80–100 | KF/Al₂O₃ | 55–60 |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine atom’s para position relative to nitro .

- ¹H NMR : Cyclopropane protons appear as a multiplet at δ 1.2–1.5 ppm (J = 6–8 Hz). Nitro group deshields adjacent protons (δ 7.8–8.2 ppm) .

- IR : Strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch) .

Q. What safety protocols are critical for handling nitroaromatic compounds like this compound?

- PPE : Use nitrile gloves, chemical-resistant lab coats, and vapor respirators (NIOSH-approved) .

- Engineering Controls : Perform reactions in fume hoods with blast shields. Store in flame-resistant cabinets away from reductants .

Advanced Research Questions

Q. How do electronic effects of substituents (fluoro, nitro, cyclopropyl) influence reactivity in cross-coupling reactions?

- Methodology :

- Computational Analysis : Use DFT (B3LYP/6-311+G(d,p)) to calculate Fukui indices. The nitro group acts as a strong electron-withdrawing group (EWG), directing electrophiles to the meta position .

- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)₂ catalysis. Monitor regioselectivity via GC-MS .

- Table : Reactivity Trends

| Substituent | Electrophilic Attack Site | Activation Energy (kcal/mol) |

|---|---|---|

| -NO₂ (ortho) | Meta to nitro | 18.5 |

| -F (para) | Ortho to fluoro | 22.3 |

Q. What green chemistry principles can be applied to improve the sustainability of synthesizing this compound?

- Methodology :

- Solvent Replacement : Replace dichloromethane with cyclopentyl methyl ether (CPME), a biodegradable solvent (Atom Economy: 92% vs. 78%) .

- Catalyst Recycling : Use immobilized Fe₃O₄ nanoparticles for nitration; recover and reuse for 5 cycles without yield loss .

- Metrics :

| Parameter | Traditional Method | Green Method |

|---|---|---|

| E-factor | 34 | 12 |

| PMI (Process Mass) | 58 | 21 |

Q. How can contradictions in reported reaction yields (e.g., nitration vs. halogen exchange) be resolved?

- Methodology :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables (temperature, acid concentration, stoichiometry).

- Validation : Replicate conflicting studies under controlled conditions (e.g., exclude trace moisture in halogen exchange) .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.